3-(Tert-butoxy)propane-1-thiol

描述

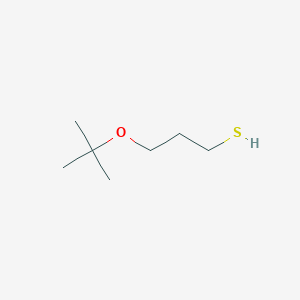

3-(Tert-butoxy)propane-1-thiol (CAS: CID 80014310) is a sulfur-containing organic compound characterized by a tert-butoxy group (-O-C(CH₃)₃) attached to a propane backbone terminating in a thiol (-SH) group. Its molecular formula is C₇H₁₆OS (SMILES: CC(C)(C)OCCCS), with a molecular weight of 148.27 g/mol.

属性

分子式 |

C7H16OS |

|---|---|

分子量 |

148.27 g/mol |

IUPAC 名称 |

3-[(2-methylpropan-2-yl)oxy]propane-1-thiol |

InChI |

InChI=1S/C7H16OS/c1-7(2,3)8-5-4-6-9/h9H,4-6H2,1-3H3 |

InChI 键 |

VEWHQDKHOIXHOB-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OCCCS |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tert-butoxy)propane-1-thiol typically involves the reaction of 3-chloropropane-1-thiol with tert-butyl alcohol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the thiol group displaces the chlorine atom, forming the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine.

Reduction: Zinc, hydrochloric acid.

Substitution: Various nucleophiles, often in the presence of a base.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol.

Substitution: Substituted products depending on the nucleophile used.

科学研究应用

3-(Tert-butoxy)propane-1-thiol has found applications in several scientific research areas:

作用机制

The mechanism of action of 3-(Tert-butoxy)propane-1-thiol primarily involves its thiol group. Thiols are known for their ability to undergo redox reactions, forming disulfides and reverting back to thiols. This redox cycling is crucial in various biological processes, including protein folding and cellular defense mechanisms against oxidative stress . The compound can interact with molecular targets such as enzymes and proteins, modulating their activity through thiol-disulfide exchange reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(tert-butoxy)propane-1-thiol, highlighting differences in functional groups, synthesis, and applications:

Functional Group Impact

- Photoresponsiveness : Azobenzene-functionalized thiols exhibit reversible cis-trans isomerism under UV/vis light, enabling applications in dynamic self-assembly systems—a property absent in the tert-butoxy derivative .

- Surface Modification: The trimethoxysilyl group in 3-(trimethoxysilyl)propane-1-thiol allows covalent bonding to silica-based surfaces, making it ideal for functionalizing nanoparticles or biosensors .

Pharmaceutical Intermediates

- Tert-butoxy-protected thiols are valuable in drug synthesis for their ability to act as transient protecting groups, as seen in tert-butoxycarbonyl (Boc)-protected amines (e.g., CAS 927679-54-7) .

Nanomaterials

- Thiols with azobenzene moieties (e.g., 3-(4-((4-(tert-butyl)phenyl)diazenyl)phenoxy)propane-1-thiol) enable light-triggered assembly of semiconductor nanoplatelets, critical for optoelectronic devices .

Surface Functionalization

- 3-(Trimethoxysilyl)propane-1-thiol is widely used to silanize magnetic nanoparticles (Fe₃O₄), enhancing biocompatibility for drug delivery systems .

生物活性

3-(Tert-butoxy)propane-1-thiol, an organosulfur compound with a molecular formula of C₇H₁₆OS, is characterized by the presence of a thiol group (-SH) and a tert-butoxy group (-O-C(CH₃)₃) attached to a propane backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical applications and biological studies. The biological activity of this compound is primarily linked to its thiol functionality, which plays a crucial role in redox reactions and cellular processes.

The compound’s molecular weight is approximately 148.3 g/mol, and its structure allows for participation in thiol-disulfide exchange reactions, significant in biochemical contexts. The steric hindrance provided by the tert-butoxy group influences its nucleophilicity and reactivity in substitution reactions.

Biological Activity

This compound exhibits several biological activities:

- Redox Reactions : The thiol group facilitates redox reactions, crucial for cellular signaling and maintaining redox homeostasis.

- Protein Folding : Thiols are essential in the formation of disulfide bonds, which are vital for the proper folding and stability of proteins.

- Oxidative Stress : The compound's ability to engage in redox reactions makes it relevant in studies related to oxidative stress and related pathologies.

The mechanism by which this compound exerts its effects involves its interaction with various biological molecules, particularly proteins and enzymes. The thiol group can form covalent bonds with electrophilic centers on proteins, modulating their activity. This interaction is critical for understanding the compound's role in biochemical pathways.

Case Studies

Research has focused on the interactions of this compound with various biological systems:

- Thiol-Based Redox Reactions : Studies have demonstrated that the compound can effectively participate in thiol-disulfide exchange reactions, influencing cellular signaling pathways related to stress responses.

- Enzyme Modulation : It has been used as a probe to study enzyme mechanisms, showing potential as a covalent modifier in enzyme inhibition studies.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Functional Group | Unique Features |

|---|---|---|

| 3-(tert-butoxy)propane-1-ol | Hydroxyl | Contains a hydroxyl group instead of a thiol. |

| 3-(tert-butoxy)propane-1-amine | Amine | Contains an amine group instead of a thiol. |

| 3-(tert-butoxy)propane-1-ester | Ester | Contains an ester group instead of a thiol. |

The presence of both a thiol group and a tert-butoxy group in this compound provides it with specific reactivity patterns not found in similar compounds.

Applications

The versatility of this compound extends across various fields:

- Chemical Synthesis : It serves as a building block for synthesizing more complex organosulfur compounds.

- Biological Research : Its unique reactivity makes it valuable for studying biochemical processes involving thiols.

- Industrial Applications : It can be utilized in producing specialty chemicals with unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。